Methyl 6-chloro-3-hydroxy-1H-indole-2-carboxylate
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Overview
Description
Methyl 6-chloro-3-hydroxy-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-chloro-3-hydroxy-1H-indole-2-carboxylate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . For this compound, the specific starting materials and reaction conditions would need to be optimized to achieve the desired product.
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-chloro-3-hydroxy-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of the chlorine atom can yield various substituted indole derivatives .
Scientific Research Applications
Methyl 6-chloro-3-hydroxy-1H-indole-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 6-chloro-3-hydroxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
- Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate
- 1H-Indole-3-carbaldehyde derivatives
Uniqueness
Methyl 6-chloro-3-hydroxy-1H-indole-2-carboxylate is unique due to the presence of the chlorine atom and the hydroxyl group, which can influence its reactivity and biological activity. These functional groups can be modified to create a wide range of derivatives with diverse properties and applications .
Properties
Molecular Formula |
C10H8ClNO3 |
---|---|
Molecular Weight |
225.63 g/mol |
IUPAC Name |
methyl 6-chloro-3-hydroxy-1H-indole-2-carboxylate |
InChI |
InChI=1S/C10H8ClNO3/c1-15-10(14)8-9(13)6-3-2-5(11)4-7(6)12-8/h2-4,12-13H,1H3 |
InChI Key |
CFAQOSKKERGELA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2=C(N1)C=C(C=C2)Cl)O |
Origin of Product |
United States |
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